N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a pyrazine core substituted with a 4-methylpiperidin-1-yl group and linked to a 4-fluorobenzyl moiety via an amide bond. The compound’s design integrates pharmacophoric elements common in kinase inhibitors and receptor modulators:
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-21-8-4-19(5-9-21)23(30)28-16-18-2-6-20(25)7-3-18/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKLMTQSQLIYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from diverse sources.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with various piperidine and pyrazine derivatives. The structural formula includes a fluorobenzyl moiety, which is significant for its biological properties, particularly in enhancing binding affinity to target proteins.
1. Inhibition of Enzymatic Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on various enzymes:
- Tyrosinase Inhibition : Compounds based on the 4-fluorobenzylpiperazine fragment have shown competitive inhibition against Agaricus bisporus tyrosinase (AbTYR). For instance, derivatives exhibited IC50 values ranging from 20 to 40 µM, indicating moderate potency in inhibiting tyrosinase activity, which is crucial for melanin production in skin cells .
- Monoamine Oxidase (MAO) Inhibition : Related studies on pyridazinone derivatives indicated that modifications at the para position significantly enhance MAO-B inhibitory activity. The most potent derivative reported an IC50 value of 0.013 µM against MAO-B, suggesting that structural variations can lead to enhanced selectivity and potency .
2. Cytotoxicity Studies
Cytotoxicity assays using L929 fibroblast cells revealed that certain derivatives of this compound exhibited low toxicity. For example, one derivative showed no cytotoxic effects at concentrations up to 100 µM, making it a promising candidate for further development .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between this compound and its targets. The docking results indicate that the compound effectively occupies the active site of tyrosinase, preventing substrate binding through various interactions including hydrogen bonds and van der Waals forces .
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Neurodegenerative Disorders : The inhibition of MAO-B suggests potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Compounds with high selectivity for MAO-B over MAO-A are particularly valuable due to reduced side effects .
- Skin Disorders : The antimelanogenic effects observed in B16F10 melanoma cells suggest that derivatives of this compound could be explored for cosmetic applications aimed at skin lightening or treating hyperpigmentation disorders .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Biological Activity | Target Enzyme | IC50 Value | Notes |
|---|---|---|---|
| Tyrosinase Inhibition | Agaricus bisporus | 20 - 40 µM | Competitive inhibitors identified |
| MAO-B Inhibition | Monoamine Oxidase B | 0.013 µM | Highly selective; potential for neuroprotection |
| Cytotoxicity | L929 Fibroblast Cells | >100 µM | Low toxicity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Analysis :
- The 4-fluorobenzyl group balances lipophilicity and polarity, making it favorable for CNS-targeting drugs compared to bulkier substituents like trifluoromethyl .
- Chloro-fluoro substitution () may improve binding to hydrophobic pockets but could reduce solubility.
Heterocyclic Core Modifications
Analysis :
- Piperidine vs. piperazine: Piperidine’s reduced basicity may lower off-target effects compared to piperazine derivatives .
Piperidine/Piperazine Ring Modifications
Analysis :
- 4-Methylpiperidine in the target compound likely reduces oxidative metabolism, enhancing half-life compared to N-methylpiperidine analogs .
- Piperazine derivatives () show versatility in kinase targeting but may suffer from solubility challenges.
Physicochemical Properties
- Melting Points : Similar compounds (e.g., ’s 8b: 241–242°C) suggest moderate crystallinity, influenced by substituent polarity.
- Mass Spectrometry : EI-MS data (e.g., 530 [M]⁺ for 8b ) align with molecular weights of benzamide analogs.
Pharmacological Insights
- Kinase Inhibition : Piperazine/piperidine-containing benzamides () are established in kinase inhibitor design. The target compound’s pyrazine linker may offer unique binding modes.
- Selectivity : 4-Methylpiperidine’s steric effects could enhance selectivity for specific kinase isoforms vs. bulkier substituents (e.g., 3-chloro-4-fluorobenzyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
